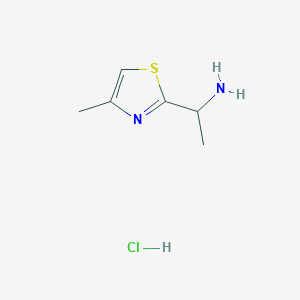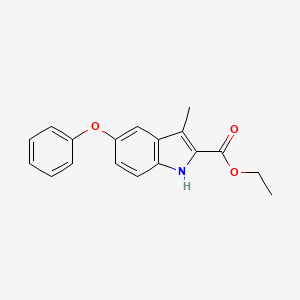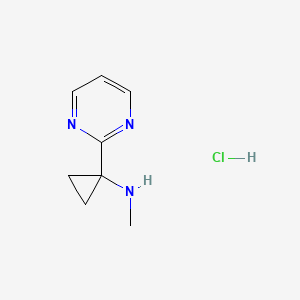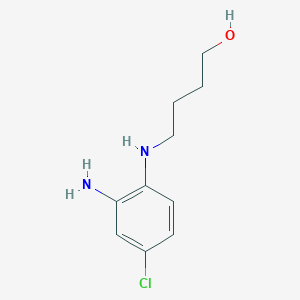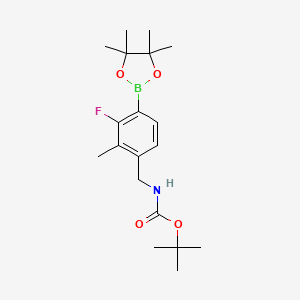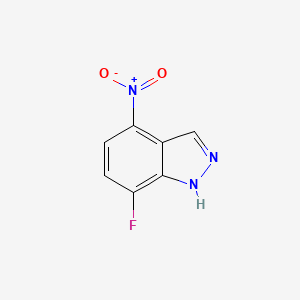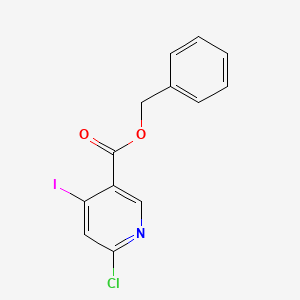
Benzyl 6-chloro-4-iodonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 6-chloro-4-iodonicotinate is a chemical compound with the molecular formula C13H9ClINO2 and a molecular weight of 373.57 g/mol It is a derivative of nicotinic acid, featuring both chloro and iodo substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-chloro-4-iodonicotinate typically involves the esterification of 6-chloro-4-iodonicotinic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 6-chloro-4-iodonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organometallic reagents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boron reagents like phenylboronic acid are typically used.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Benzyl 6-chloro-4-iodonicotinate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl 6-chloro-4-iodonicotinate is not well-documented. its chemical structure suggests it could interact with biological targets through halogen bonding and π-π interactions. These interactions could influence the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Benzyl 6-chloronicotinate: Lacks the iodo substituent, which may affect its reactivity and biological activity.
Benzyl 4-iodonicotinate: Lacks the chloro substituent, which could influence its chemical properties and applications.
Uniqueness: Benzyl 6-chloro-4-iodonicotinate is unique due to the presence of both chloro and iodo groups on the pyridine ring. This dual substitution pattern can enhance its reactivity in coupling reactions and potentially increase its biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C13H9ClINO2 |
|---|---|
Peso molecular |
373.57 g/mol |
Nombre IUPAC |
benzyl 6-chloro-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClINO2/c14-12-6-11(15)10(7-16-12)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
MKXGLWMPLCNABX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)


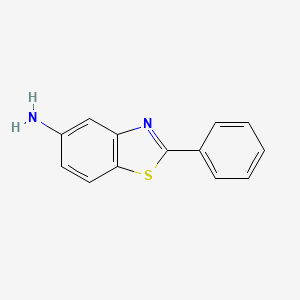

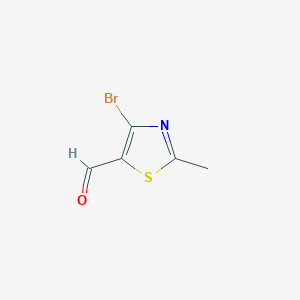
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)
